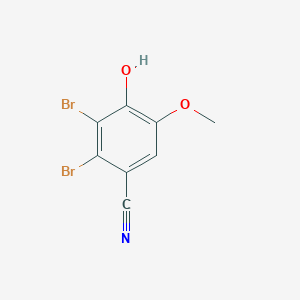

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile is an organic compound with the molecular formula C8H5Br2NO2 . It is a white to pale cream powder .

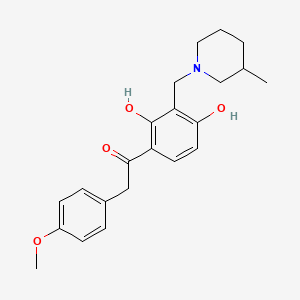

Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile consists of a benzene ring substituted with two bromine atoms, a hydroxy group, a methoxy group, and a nitrile group . The InChI Key is WKLKGSHBXNPUDU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile is a white to pale cream powder . It has a melting point between 215.5-221.5°C . The compound has a molecular weight of 306.9388 .Wissenschaftliche Forschungsanwendungen

Herbicide Resistance and Plant Engineering

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile, a derivative of bromoxynil, has been explored in the context of herbicide resistance. A study detailed how transgenic plants expressing a bacterial detoxification gene showed resistance to the herbicide bromoxynil, which is a photosynthetic inhibitor in plants (Stalker, McBride, & Malyj, 1988). This work suggests potential applications in developing crop varieties resistant to certain herbicides.

Biotransformation and Environmental Impact

Research has investigated the biotransformation of bromoxynil under various anaerobic conditions, highlighting its degradation in different environmental contexts (Knight, Berman, & Häggblom, 2003). This study provides insights into the environmental fate of such compounds and their potential impact on ecosystems.

Corrosion Inhibition

A study on 2-aminobenzene-1,3-dicarbonitriles derivatives, which are related to 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile, demonstrated their effectiveness as corrosion inhibitors for metals. This indicates potential applications in protecting industrial materials from corrosion (Verma, Quraishi, & Singh, 2015).

Metabolism by Soil Microorganisms

Another study focused on the metabolism of bromoxynil by soil microorganisms, shedding light on the ecological interactions and the potential for bioremediation (McBride, Kenny, & Stalker, 1986). Understanding how these compounds are broken down by microorganisms is crucial for assessing their environmental impact.

Photodegradation Studies

The effects of various ions on the photodegradation rate of bromoxynil in water solutions were investigated, providing valuable information on how this compound behaves under different chemical conditions (Kochany, 1992). Such studies are important for understanding the persistence and breakdown of these chemicals in natural water bodies.

Eigenschaften

IUPAC Name |

2,3-dibromo-4-hydroxy-5-methoxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2NO2/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVLXJJROPWYMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C#N)Br)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2839602.png)

![benzyl N-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}carbamate](/img/structure/B2839606.png)

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-chloropyrimidine](/img/structure/B2839607.png)

![N-(3-chlorophenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2839616.png)

![5-bromo-N-[(1-methyl-1H-indazol-3-yl)methyl]-2-furamide](/img/structure/B2839619.png)

![(1S,5S)-5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2839620.png)